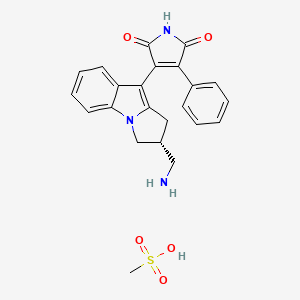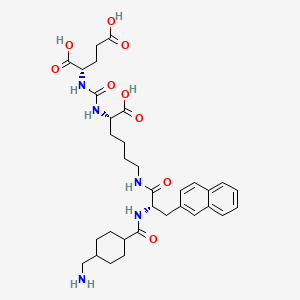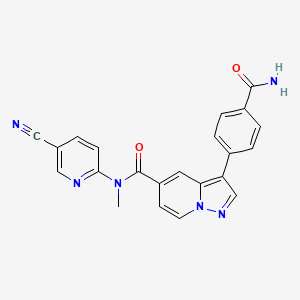
KDU731
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KDU731 es un compuesto de pirazolopiridina que ha mostrado una promesa significativa como inhibidor de la fosfatidilinositol-4-OH quinasa (PI4K). Este compuesto se ha estudiado principalmente por su potencial para tratar la criptosporidiosis, una infección parasitaria causada por especies de Cryptosporidium, que es una de las principales causas de diarrea infecciosa en niños y personas inmunodeprimidas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de KDU731 implica la formación del núcleo de pirazolopiridina a través de una serie de reacciones químicas. La ruta sintética específica y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente. Generalmente implica el uso de derivados de pirazol y piridina, seguido de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no se divulgan ampliamente, pero probablemente impliquen técnicas de síntesis química escalables que garanticen una alta pureza y rendimiento. Estos métodos normalmente incluirían pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
KDU731 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que puede alterar la actividad del compuesto.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, lo que también puede modificar las propiedades del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede usarse para mejorar la eficacia del compuesto o reducir la toxicidad.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones normalmente implican temperaturas y niveles de pH controlados para garantizar velocidades y rendimientos de reacción óptimos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados que pueden mejorar o reducir su actividad biológica. Estos derivados a menudo se prueban para mejorar los perfiles de eficacia y seguridad .
Aplicaciones Científicas De Investigación
Química: Como compuesto modelo para estudiar la inhibición de PI4K y sus efectos en los procesos celulares.
Biología: Para comprender el papel de PI4K en las infecciones parasitarias y las vías de señalización celular.
Medicina: Como posible agente terapéutico para tratar la criptosporidiosis y otras infecciones parasitarias. .
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos antiparasitarios y la mejora de los tratamientos existentes
Mecanismo De Acción
KDU731 ejerce sus efectos inhibiendo la actividad enzimática de la fosfatidilinositol-4-OH quinasa (PI4K). Esta inhibición interrumpe la vía de la cinasa lipídica, que es crucial para la supervivencia y la replicación de los parásitos Cryptosporidium. Al dirigirse a PI4K, this compound reduce eficazmente la capacidad del parásito para infectar las células huésped y propagarse, lo que lleva a una reducción de la gravedad y la duración de la infección .
Comparación Con Compuestos Similares
Compuestos Similares
Nitazoxanida: Un agente antiparasitario utilizado para tratar la criptosporidiosis, pero con eficacia limitada en pacientes inmunodeprimidos.
Halofuginona: Otro compuesto antiparasitario con un mecanismo de acción diferente.
Paromomicina: Un antibiótico con actividad contra Cryptosporidium, pero con diferentes propiedades farmacológicas.
Singularidad de KDU731
This compound es único en su alta selectividad para PI4K y su potente actividad inhibitoria contra las especies de Cryptosporidium. Ha mostrado un perfil de seguridad favorable y eficacia en estudios preclínicos, lo que lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico para la criptosporidiosis .
Propiedades
IUPAC Name |
3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYJNWWLQSAAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
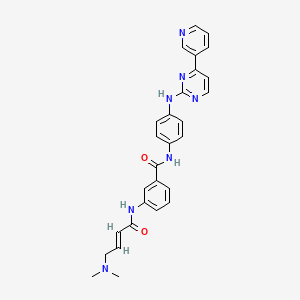
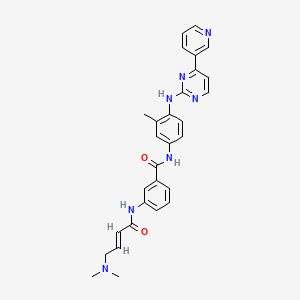
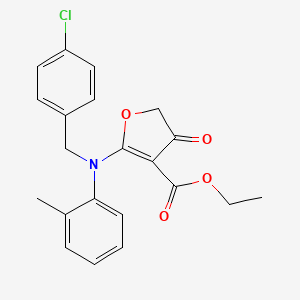
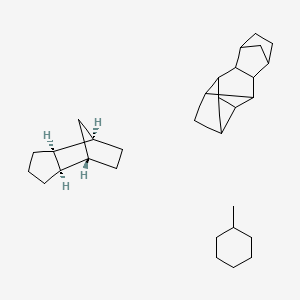

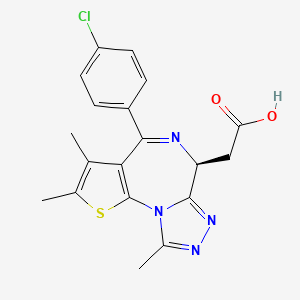
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
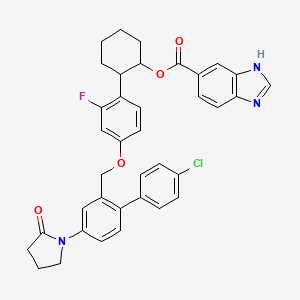
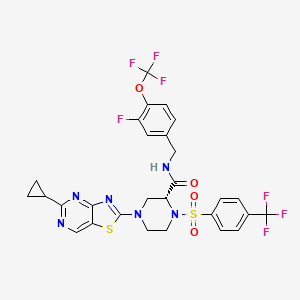
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
